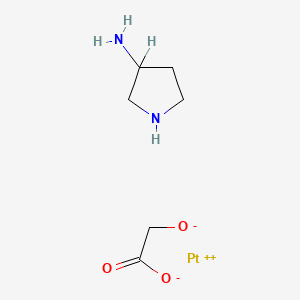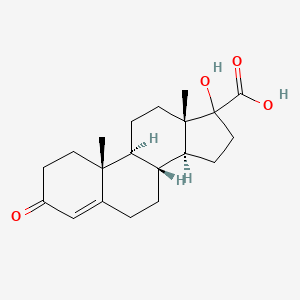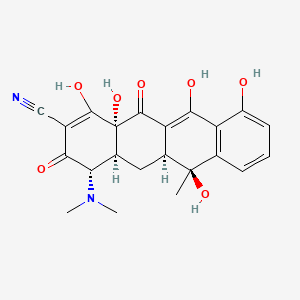![molecular formula C13H18ClNO B1208825 1-[2-(2-Chloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B1208825.png)
1-[2-(2-Chloro-6-methylphenoxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-chloro-6-methylphenoxy)ethyl]pyrrolidine is an aromatic ether.
Scientific Research Applications
Synthesis and Functionalization
Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate is used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, which are highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Complexes with Seleno and Thio Derivatives : N-{2-(chloroethyl)}pyrrolidine reacts with PhSe − , PhS − and Se 2−, forming N-{2-(phenylseleno)ethyl}pyrrolidine (L1), N-{2-(phenylthio)ethyl}pyrrolidine (L2), and bis{2-pyrrolidene-N-yl)ethyl selenide (L3). These are used in synthesizing complexes with palladium(II) and platinum(II) (Singh, Singh, & Singh, 2009).
Derivatives for Potential Antihypertensive Activity : Novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates are synthesized from a related compound, indicating potential antihypertensive activity (Kumar & Mashelker, 2006).
Quantum Chemical Investigation : Quantum-chemical calculations on substituted pyrrolidinones, including 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP), are conducted to investigate molecular properties, indicating applications in material science (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Catalysis and Reactions
Synthesis of 1-(Arylsulfonyl)pyrrolidines : 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine reacts with phenols to form new 1-(arylsulfonyl)pyrrolidines, a method used in synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin, Anikina, Gazizov, Burilov, & Pudovik, 2017).
Catalysis in Organic Reactions : Certain complexes involving N-{2-(chloroethyl)}pyrrolidine derivatives are used as catalysts in Heck and Suzuki–Miyaura coupling reactions, as well as in the oxidation of alcohols (Singh, Singh, & Singh, 2009).
Synthesis of Carbapenem Derivatives : New series of 1-methylcarbapenems with a 5-(1,2-disubstituted ethyl)pyrrolidine moiety are synthesized, showing potent antibacterial activity, indicating pharmaceutical applications (Kim, Park, Chung, Lee, Cho, & Oh, 2006).
Analgesic and Anti-inflammatory Activities : 2, 5-Disubstituted 1, 3, 4-oxadiazole derivatives synthesized using a related compound exhibit potent analgesic and anti-inflammatory activities, indicating potential medical applications (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
properties
Product Name |
1-[2-(2-Chloro-6-methylphenoxy)ethyl]pyrrolidine |
|---|---|
Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-[2-(2-chloro-6-methylphenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C13H18ClNO/c1-11-5-4-6-12(14)13(11)16-10-9-15-7-2-3-8-15/h4-6H,2-3,7-10H2,1H3 |
InChI Key |
VKIYIHWONRLGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCN2CCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



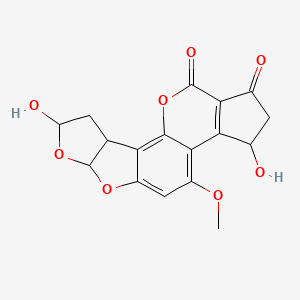
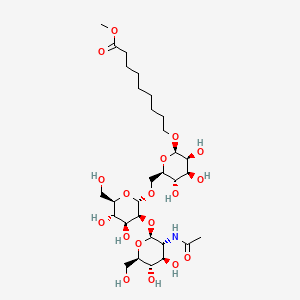
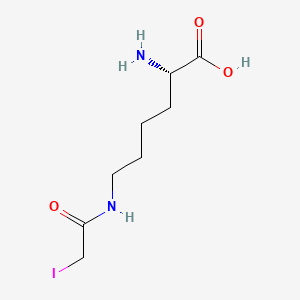
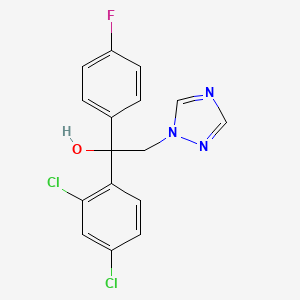
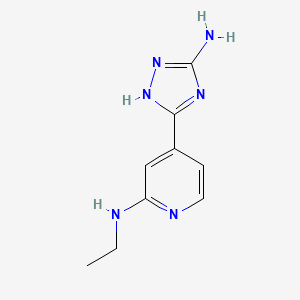
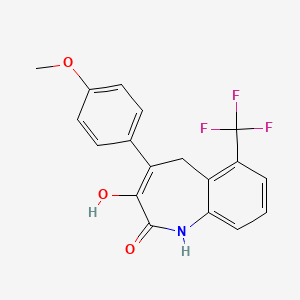
![sodium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;7-hydroxy-10-oxidophenoxazin-10-ium-3-one;azide](/img/structure/B1208755.png)
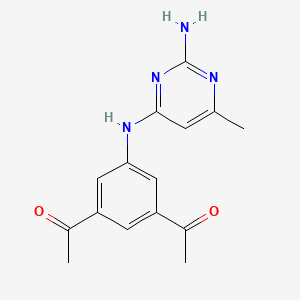
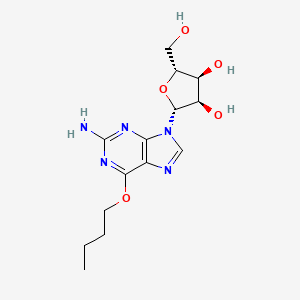
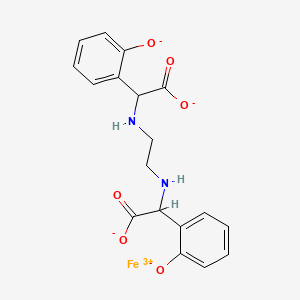
![1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1208762.png)
